Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

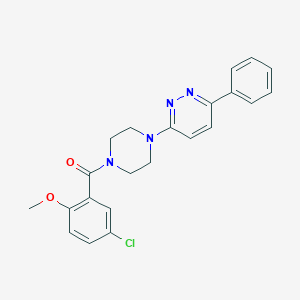

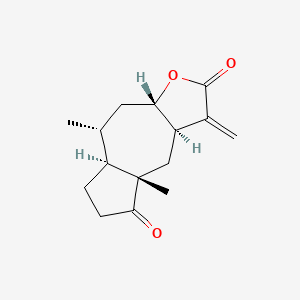

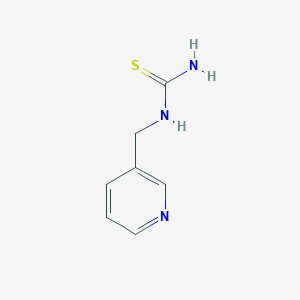

“Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate” is a chemical compound with the CAS Number: 1669439-28-4 . It has a molecular weight of 181.19 and its structure consists of a pyridine ring with a carboxyl group and a hydroxyl group attached to it.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Hydroxy-6-methylpyridine reacts with carboxylic acids RCOOH to give an equilibrium mixture of products . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO3/c1-6-4-3-5-7 (10-6)8 (11)9 (12)13-2/h3-5,8,11H,1-2H3 . This indicates that the compound has a pyridine ring with a methyl group at the 6-position and a 2-hydroxy-2-acetate group .Applications De Recherche Scientifique

Efficient Synthesis and Large-Scale Applications

An efficient synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed, highlighting methodologies that may be applicable to the synthesis of Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate. This synthesis provides a high-yielding route suitable for large-scale applications, potentially paving the way for rapid access to heterocyclic analogues (Morgentin et al., 2009).

Green Synthesis of Heterocyclic Compounds

The synthesis of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives through a multi-component reaction in an ionic liquid has been reported. This green synthesis approach avoids the use of volatile organic solvents, and the ionic liquid can be readily reused without efficiency loss after simple treatment. Such methodologies may offer environmentally friendly alternatives for the synthesis of related compounds, including this compound (Shi et al., 2008).

Novel Domino Reactions

A novel domino reaction has been discovered that rapidly assembles salicylaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one, producing substituted 4-pyridinyl-2-amino-4H-chromenes. This process offers a fast, facile, and flexible way to new types of functionalized 2-amino-4H-chromene scaffolds, relevant for diverse biomedical applications. Such innovative reactions could be instrumental in synthesizing complex molecules, possibly including this compound or its derivatives (Elinson et al., 2017).

Metal Complex Synthesis

The synthesis of a sodium complex of a hexanuclear cobalt(II) hydroxypyridine derivative demonstrates the potential of this compound or similar compounds in forming metal complexes. Such complexes are of interest for their structural and possibly catalytic properties (Mcconnell et al., 1995).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-3-5-7(10-6)8(11)9(12)13-2/h3-5,8,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULIJHQJFIYSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641072.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)

![2-(Difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B2641079.png)

![2-amino-4-(3-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2641080.png)

![3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2641088.png)